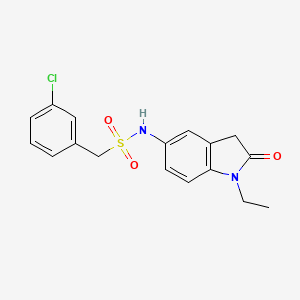

1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide

Description

1-(3-Chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide group bridging a 3-chlorophenyl substituent and a 1-ethyl-2-oxoindolin-5-yl moiety. The indolinone core (2-oxoindoline) is a bicyclic structure with a ketone group at the 2-position, while the 1-ethyl group introduces steric and electronic modifications. The 3-chlorophenyl group attached via the sulfonamide sulfur enhances aromatic interactions and may influence biological activity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c1-2-20-16-7-6-15(9-13(16)10-17(20)21)19-24(22,23)11-12-4-3-5-14(18)8-12/h3-9,19H,2,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGUEVXDNXQZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide typically involves the following steps:

Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate aniline derivative with an acylating agent.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential use as an antimicrobial or anticancer agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structural Features :

- Core : Phthalimide (isoindoline-1,3-dione) with a chlorine at the 3-position and a phenyl group at the N-position.

- Functional Groups : Imide rings, aromatic chlorine, and phenyl substituent.

Comparison :

- Aromatic Substitution : Both compounds incorporate a 3-chlorophenyl group, which may enhance electron-withdrawing effects and π-π stacking interactions. However, the phthalimide lacks a sulfonamide group, instead featuring an imide ring.

- Reactivity: The imide ring in phthalimide is more electrophilic than the indolinone core, leading to divergent synthetic applications.

Table 1: Key Differences

| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Indolinone (2-oxoindoline) | Phthalimide (isoindoline-1,3-dione) |

| Functional Group | Methanesulfonamide | Imide ring |

| Chlorine Position | 3-Chlorophenyl (on sulfonamide) | 3-Chloro (on phthalimide) |

| Primary Application | Potential bioactivity | Polymer synthesis |

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Features :

- Core : Pyrazole ring with a 3-chlorophenylsulfanyl group, trifluoromethyl substituent, and carbaldehyde.

- Functional Groups : Sulfanyl (S-), trifluoromethyl (CF3), and aldehyde.

Comparison :

- Sulfur Linkage: The sulfanyl group (S-) in this compound contrasts with the sulfonamide (SO2NH-) in the target.

- Heterocyclic Core: The pyrazole ring (5-membered, 2 N atoms) vs. indolinone (6-membered, 1 N atom) affects ring strain, solubility, and conformational flexibility.

- Substituents : The trifluoromethyl and carbaldehyde groups introduce distinct electronic and steric effects compared to the target’s ethyl and oxo groups.

Table 2: Functional Group Impact

| Group | Target Compound | Pyrazole Analogue |

|---|---|---|

| Sulfur Functionality | Sulfonamide (SO2NH-) | Sulfanyl (S-) |

| Halogen/CF3 | 3-Chlorophenyl | 3-Chlorophenyl + CF3 |

| Core Reactivity | Indolinone (ketone) | Pyrazole (aromatic, planar) |

N-Methyl-3-(2-dimethylaminoethyl)-1H-indole-5-methanesulfonamide

Structural Features :

- Core : Indole ring with a methanesulfonamide group at the 5-position.

- Substituents: Dimethylaminoethyl group at the 3-position and N-methylation.

Comparison :

- Indole vs.

- Nitrogen Substituents: The dimethylaminoethyl group introduces a basic tertiary amine, which may improve solubility via protonation, whereas the target’s 1-ethyl group is neutral.

- Biological Implications: The dimethylaminoethyl moiety could enhance membrane permeability but may also increase metabolic instability compared to the target’s simpler ethyl group.

Table 3: Substituent Effects

| Feature | Target Compound | Indole Analogue |

|---|---|---|

| Core Modification | 2-Oxoindoline (ketone) | Indole (no ketone) |

| N-Substituent | 1-Ethyl | 3-(2-Dimethylaminoethyl) |

| Sulfonamide Position | 5-Position | 5-Position |

| Pharmacokinetics | Neutral ethyl group | Basic dimethylaminoethyl group |

Biological Activity

1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic compound belonging to the sulfonamide family, recognized for its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. The compound's structure features an indolinone moiety, which enhances its potential biological activity and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide, and its molecular formula is C17H17ClN2O3S. The presence of the sulfonamide group is crucial for its biological interactions, as it can mimic natural substrates and inhibit enzyme activity, particularly in microbial systems.

| Property | Details |

|---|---|

| IUPAC Name | 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide |

| Molecular Formula | C17H17ClN2O3S |

| Mechanism of Action | Inhibition of enzyme activity via substrate mimicry |

The mechanism through which 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide exerts its biological effects primarily involves the inhibition of key enzymes through competitive inhibition. By mimicking the structure of natural substrates, this compound can effectively block the active sites of enzymes critical for various biological processes, particularly in microbial pathogens.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. The indolinone moiety may enhance this effect by improving binding affinity to bacterial enzymes.

- Antitumor Activity : Some studies suggest that indolinone derivatives have potential anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds in this class have been studied for their ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide:

Study 1: Antimicrobial Efficacy

A comparative study demonstrated that sulfonamides with indolinone structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the chlorophenyl group could enhance activity against resistant strains.

Study 2: Anticancer Properties

Research focusing on indolinone derivatives revealed that these compounds could induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential therapeutic role in oncology.

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that variations in the substituents on the indolinone core significantly affected biological activity. For instance, increasing lipophilicity through additional aromatic groups enhanced cellular uptake and bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide | Acetamide group instead of sulfonamide | Different mechanism of action due to acetamide |

| 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)urea | Urea group present | May exhibit altered biological activity |

| 1-(3-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide | Similar structure but different indolinone position | Potential variations in biological activity due to structural differences |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.